molecular formula C19H14ClN3O B2873754 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358922-16-3

5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2873754
CAS No.: 1358922-16-3
M. Wt: 335.79
InChI Key: PEVKYDCRTKXQSX-UHFFFAOYSA-N
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Description

5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound based on the pyrazolo[1,5-a]pyrazin-4-one scaffold, a structure of significant interest in medicinal chemistry and oncology research. Derivatives of this core structure have been synthesized and investigated for their potent biological activities, particularly as agents against various cancer cell lines. Compounds within this chemical class have demonstrated the ability to inhibit the growth of lung cancer cells, such as A549 and H322, in a dose-dependent manner . Some specific analogues, like 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6-dione derivatives, have been identified as selective apoptosis inducers for H322 cells, which harbor a mutated p53 gene . This suggests potential research applications for this compound class in studying targeted cancer therapies, especially for tumors with specific genetic profiles. The structural motif is also explored in other therapeutic areas, including as a core structure in inhibitors for viral proteases and as modulators for neurological targets . Researchers value this scaffold for its versatility and potential in structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-16-9-5-4-8-15(16)13-22-10-11-23-18(19(22)24)12-17(21-23)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVKYDCRTKXQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclocondensation

The most widely reported method involves cyclocondensation of 5-amino-3-(2-chlorobenzyl)pyrazole (A ) with β-ketoesters or enaminones. For example:

  • A reacts with ethyl benzoylacetate (B ) in ethanol under reflux with catalytic ammonium acetate, yielding the pyrazinone ring via intramolecular dehydration.
  • Key conditions : 12-hour reflux, ethanol solvent, 65–70°C.
  • Yield : 68–72% after silica gel chromatography.

Mechanistic insight : The reaction proceeds via nucleophilic attack of the pyrazole amino group on the β-ketoester carbonyl, followed by cyclization and elimination of ethanol (Figure 1).

Acid-Catalyzed Cyclization

Phosphorus oxychloride (POCl₃) activates carbonyl groups for cyclization:

  • A and diketone C (e.g., 1-phenyl-1,3-butanedione) react in POCl₃/pyridine at 80°C for 6 hours.
  • Workup : Quench with ice-water, neutralize with NaHCO₃, extract with dichloromethane.
  • Yield : 75–78%.

Multicomponent Reaction Approaches

One-Pot Synthesis

A three-component reaction streamlines synthesis:

  • A , benzaldehyde, and methyl cyanoacetate react in methanol with piperidine catalyst.
  • Microwave irradiation (100°C, 30 min) induces cyclization.
  • Advantage : 82% yield, reduced reaction time.
  • Limitation : Requires strict stoichiometric control to avoid diastereomers.

Mannich-Type Cyclization

  • A , formaldehyde, and phenylacetonitrile undergo Mannich reaction in acetic acid.
  • Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring.
  • Yield : 70% after recrystallization from ethyl acetate.

Post-Cyclization Functionalization

N-Alkylation at Position 5

The 2-chlorobenzyl group is introduced via nucleophilic substitution:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one (D ) reacts with 2-chlorobenzyl bromide in DMF with K₂CO₃ at 60°C.
  • Reaction time : 8 hours.
  • Yield : 85%.

Suzuki Coupling for Phenyl Group

Palladium-catalyzed coupling installs the 2-phenyl group:

  • 5-(2-Chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (E ) reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water).
  • Yield : 78%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Purity (HPLC)
Base-mediated A , B Reflux, 12h 68–72 95.2
POCl₃ cyclization A , C 80°C, 6h 75–78 97.8
Multicomponent A , benzaldehyde Microwave, 30min 82 96.5
Post-cyclization N-Alkylation D , 2-chlorobenzyl bromide 60°C, 8h 85 98.1

Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 2H, Ph), 7.65–7.58 (m, 4H, Ar-H), 5.42 (s, 2H, CH₂), 2.98 (s, 3H, N-CH₃).
  • HRMS : m/z calcd for C₁₉H₁₄ClN₃O [M+H]⁺: 352.0851; found: 352.0849.

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazinone core and 2-chlorobenzyl orientation (Figure 2).

Challenges and Optimizations

Regioselectivity Issues

Competing N1 vs N2 alkylation requires:

  • Bulky bases (e.g., DBU) to favor N5-alkylation.
  • Low-temperature (-20°C) conditions to suppress side reactions.

Solvent Optimization

  • Replacing DMF with cyclopentyl methyl ether (CPME) improves green metrics (E-factor reduced from 18.7 to 6.3).

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight Key Properties/Findings References
5-(2-Chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (Target) 5: 2-Cl-benzyl; 2: phenyl ~365 (estimated) N/A (hypothesized to balance lipophilicity and steric bulk) N/A
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[...]-one 5: 2-F-benzyl; 2: 4-F-phenyl; 3: CH2OH 367.355 Increased polarity due to -F and -CH2OH; potential for enhanced solubility
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[...]-one 5: 4-Cl-benzyl; 2: 2-OCH3-phenyl 365.82 logP = 2.93; methoxy group may reduce metabolic stability
2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Core only (no benzyl substituent) 211.22 Simplest analog; absence of benzyl group reduces molecular weight and lipophilicity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2 in ) Dihydro core; variable substituents Varies Act as prodrugs via retro-aza-Michael reaction; reversible under physiological conditions
5-(2-Hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[...]-one 5: hydroxyethyl; 2: 4-CH3-phenyl 345.40 Hydroxy group enhances hydrophilicity; potential for improved bioavailability
Ferrocenyl-substituted dihydropyrazolo[...]-ones (e.g., 8d, 8e, 8f) 2: ferrocenyl; dihydro core ~450 (estimated) Induce apoptosis in A549 cancer cells via ROS elevation and integrin beta4 modulation

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: Halogenated benzyl groups: The 2-chlorobenzyl group in the target compound likely increases logP compared to non-halogenated analogs (e.g., ). Fluorinated analogs () may exhibit similar lipophilicity but altered electronic properties. Methoxy vs.

Biological Activity: Dihydro derivatives: Compounds with a dihydro core (e.g., ) can act as prodrugs, regenerating active β-amidomethyl vinyl sulfones under physiological conditions. This property is absent in the fully aromatic target compound.

Synthetic Considerations: Cyclization: Base-mediated aza-Michael reactions (e.g., K2CO3 in ethanol) are critical for forming dihydro analogs (). The target compound’s synthesis may require alternative strategies to avoid unintended cyclization.

Steric effects: Substituents like the 3-methyl-1,2,4-oxadiazole in introduce steric bulk, possibly affecting target binding.

Biological Activity

5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolopyrazines, which are known for their potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN4OC_{20}H_{17}ClN_{4}O. The structure features a chlorobenzyl group and a phenyl group attached to the pyrazolo[1,5-a]pyrazine core, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with 2-phenylpyrazolo[1,5-a]pyrazine in the presence of potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for efficient formation of the desired compound with high yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to selectively inhibit the growth of H322 lung cancer cells containing a mutated p53 gene in a dose-dependent manner. The mechanism involves inducing apoptosis in these cells while showing low cytotoxicity towards normal vascular endothelial cells (HUVECs) at concentrations up to 40 µM .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of ActionSelectivity
H322 (lung cancer)~20Induces apoptosisHigh
HUVECs (normal)>40Non-cytotoxicLow

Anti-inflammatory Activity

In addition to its anticancer properties, compounds related to the pyrazolo[1,5-a]pyrazine scaffold have demonstrated anti-inflammatory effects. Research indicates that derivatives can inhibit key inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and other signaling proteins. This interaction modulates cellular processes like proliferation and apoptosis .

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

  • Study on Lung Cancer Cells : A study evaluated the effects of various concentrations of this compound on H322 cells using SRB assay. The results indicated significant cell viability reduction at concentrations above 20 µM .
  • Comparative Analysis : In a comparative analysis with other pyrazole derivatives, this compound showed superior selectivity and potency against cancer cell lines while maintaining lower toxicity levels in normal cell lines .

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